Baz1A-IN-1 -

Baz1A-IN-1

Catalog Number: EVT-7970769
CAS Number:
Molecular Formula: C16H12N4O3S
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Baz1A-IN-1 was identified through a combination of virtual screening and biological evaluation, aimed at discovering inhibitors that could selectively target the bromodomain of BAZ1A. This compound falls under the category of antineoplastic agents, specifically designed to interfere with chromatin dynamics and enhance the efficacy of DNA-damaging agents used in cancer treatment. Its classification as a bromodomain inhibitor places it within a broader class of compounds that modulate protein interactions with acetylated lysines on histones and non-histone proteins.

Synthesis Analysis

The synthesis of Baz1A-IN-1 typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for subsequent reactions.
  2. Reactions: Key reactions may include:
    • Condensation Reactions: To form the core structure of Baz1A-IN-1.
    • Functional Group Modifications: Such as alkylation or acylation to introduce specific substituents that enhance binding affinity to the BAZ1A bromodomain.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of Baz1A-IN-1 can be characterized by:

  • Molecular Formula: Typically represented in terms of carbon, hydrogen, nitrogen, and oxygen content.
  • 3D Structure: Analyzing the three-dimensional conformation provides insights into how the compound interacts with the BAZ1A bromodomain.
  • Binding Interactions: Molecular docking studies reveal potential hydrogen bonds and hydrophobic interactions between Baz1A-IN-1 and key residues within the bromodomain.

Data from X-ray crystallography or NMR spectroscopy may further elucidate its precise conformation in solution or bound to target proteins.

Chemical Reactions Analysis

Baz1A-IN-1 participates in various chemical reactions relevant to its function:

  • Binding with BAZ1A: The primary reaction involves the interaction between Baz1A-IN-1 and the bromodomain of BAZ1A, leading to inhibition of its function.
  • Impact on Cellular Pathways: Upon binding, Baz1A-IN-1 may alter downstream signaling pathways associated with DNA repair and chromatin remodeling, particularly under conditions of DNA damage.

These interactions can be quantitatively assessed using biochemical assays that measure changes in protein activity or cellular responses to DNA-damaging agents.

Mechanism of Action

The mechanism of action for Baz1A-IN-1 primarily involves:

  • Inhibition of Bromodomain Function: By binding to the bromodomain of BAZ1A, Baz1A-IN-1 prevents its interaction with acetylated histones and other proteins involved in chromatin remodeling.
  • Disruption of DNA Repair Processes: This inhibition can lead to impaired recruitment of repair factors to sites of DNA damage, thus sensitizing cancer cells to chemotherapeutic agents.
  • Modulation of Gene Expression: The compound may also affect gene expression patterns by altering chromatin accessibility, thereby influencing cellular responses to stress.
Physical and Chemical Properties Analysis

Baz1A-IN-1 exhibits several important physical and chemical properties:

  • Solubility: Typically assessed in various solvents; important for determining formulation for biological assays.
  • Stability: Evaluated under different conditions (e.g., pH, temperature) to ensure efficacy during storage and application.
  • Melting Point and Boiling Point: These properties provide insights into the thermal stability of the compound.

Quantitative measurements are essential for understanding how these properties influence biological activity.

Applications

Baz1A-IN-1 has several potential applications in scientific research and therapeutic development:

  • Cancer Therapy: As a bromodomain inhibitor, it may enhance the effectiveness of existing chemotherapeutic agents by targeting cancer cells' DNA repair mechanisms.
  • Research Tool: It serves as a valuable tool for studying the role of BAZ1A in chromatin dynamics and gene regulation.
  • Drug Development: Insights gained from studies involving Baz1A-IN-1 can inform the design of more selective inhibitors targeting similar pathways in other diseases.
Introduction to BAZ1A-IN-1 as a Chromatin Remodeling Inhibitor

Role of BAZ1A in Chromatin Dynamics and Epigenetic Regulation

BAZ1A (Bromodomain-Adjacent to Zinc Finger Domain Protein 1A), also known as ACF1, serves as a critical regulatory subunit within the ISWI (Imitation Switch) family of ATP-dependent chromatin remodeling complexes. This multidomain protein features several functional modules, including a bromodomain, a plant homeodomain (PHD) finger, a WAC domain, and a DDT domain, enabling its multifaceted roles in chromatin organization [3]. As an essential component of complexes like ACF (ATP-utilizing Chromatin assembly and remodeling Factor) and CHRAC (Chromatin Accessibility Complex), BAZ1A partners with the ATPase SMARCA5 (SNF2H) to regulate nucleosome spacing, chromatin compaction, and DNA accessibility [2] [6]. These complexes utilize ATP hydrolysis to slide nucleosomes along DNA, thereby modulating DNA accessibility for transcription, replication, and repair machineries.

Beyond its fundamental role in chromatin architecture, BAZ1A exerts significant epigenetic regulatory functions. Its bromodomain recognizes acetylated lysine residues on histone tails, facilitating recruitment to specific genomic loci marked by active acetylation [8]. This targeting mechanism positions BAZ1A-containing complexes to regulate critical developmental and homeostatic pathways. Research demonstrates that BAZ1A binds vitamin D receptor (VDR)-regulated gene promoters, suppressing their expression in the absence of vitamin D3 [2]. Additionally, BAZ1A regulates Wnt signaling and synaptic gene expression pathways, positioning it as a crucial regulator of neurodevelopment. De novo mutations in BAZ1A are linked to intellectual disability (ID) syndromes, where impaired BAZ1A function disrupts vitamin D metabolism, Wnt signaling, and synaptic formation pathways [2]. Furthermore, BAZ1A dynamically regulates nucleosome positioning within the nucleus accumbens in response to stimuli like cocaine, influencing addiction-related gene expression plasticity [7].

Rationale for Targeting BAZ1A Bromodomains in Disease Pathogenesis

The central role of BAZ1A in chromatin regulation and signaling pathways, coupled with its frequent dysregulation in disease states, establishes it as a compelling therapeutic target. BAZ1A overexpression is implicated in the pathogenesis and progression of diverse cancers. In head and neck squamous cell carcinoma (HNSCC), BAZ1A stabilization by the deubiquitinase USP10 drives tumor stemness, metastasis, and chemotherapy resistance. The USP10/BAZ1A axis facilitates the recruitment of BRD4 and SOX2 to enhancer-promoter regions, activating a cancer stem cell (CSC)-related transcriptional signature critical for maintaining aggressive tumor phenotypes [4] [5]. Similarly, colorectal cancers (CRC) exhibit elevated BAZ1A expression. Knockdown studies demonstrate that BAZ1A silencing reduces CRC cell viability, induces DNA damage, apoptosis, and senescence, and inhibits tumor growth in vivo. BAZ1A promotes Wnt/β-catenin signaling, a key oncogenic driver in CRC, and regulates DNA damage response pathways [6]. Furthermore, BAZ1A contributes to cellular senescence regulation in both normal and cancer cells, influencing tumor development and treatment responses [1] [9].

The BAZ1A bromodomain presents a particularly attractive point for pharmacological intervention. This evolutionarily conserved structural module (approximately 110 amino acids) forms a hydrophobic pocket that specifically recognizes and binds ε-N-acetylated lysine residues on histone tails (e.g., H3K14ac, H4K12ac) and potentially on non-histone proteins [8]. This recognition event anchors BAZ1A-containing remodeling complexes to specific acetylated chromatin regions, enabling localized chromatin restructuring and gene regulation. Disrupting this acetyl-lysine recognition function with a selective inhibitor like BAZ1A-IN-1 offers a mechanism to specifically impede BAZ1A-dependent chromatin remodeling activities without globally affecting other bromodomain-containing proteins or epigenetic writers/erasers. This targeted approach holds significant promise for cancers driven by BAZ1A overexpression or dependency, particularly where it regulates oncogenic transcription factors, stemness pathways, or DNA damage response mechanisms.

  • Table 1: Key Chromatin-Related Functions of BAZ1A
    Functional DomainMolecular InteractionBiological ConsequenceDisease Relevance
    BromodomainAcetylated histone tails (H3K14ac, H4K12ac)Chromatin complex recruitmentDisrupted in cancer and neurodevelopmental disorders
    DDT DomainDNA bindingNucleosome positioningAltered in cocaine response [7]
    Protein Interaction ModulesSMARCA5 (SNF2H) ATPaseChromatin remodeling complex assemblyRequired for DNA repair [6]
    Regulatory RegionsUSP10 deubiquitinaseProtein stabilizationUpregulated in HNSCC [4] [5]

Properties

Product Name

Baz1A-IN-1

IUPAC Name

1-(3-nitrophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea

Molecular Formula

C16H12N4O3S

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C16H12N4O3S/c21-15(17-12-7-4-8-13(9-12)20(22)23)19-16-18-14(10-24-16)11-5-2-1-3-6-11/h1-10H,(H2,17,18,19,21)

InChI Key

UJRJAZDAWUSWRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.